6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine
Description
6-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine is a heterocyclic compound featuring a purine core substituted with a methyl group at the 7-position and a piperazine ring at the 6-position. The piperazine moiety is further functionalized with a 5-fluoropyrimidin-4-yl group. The fluorine atom at the pyrimidine ring may enhance metabolic stability and binding affinity through electronic effects, while the piperazine linker could improve solubility and pharmacokinetic profiles .
Properties
IUPAC Name |
6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN8/c1-21-9-20-12-11(21)14(19-8-17-12)23-4-2-22(3-5-23)13-10(15)6-16-7-18-13/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTGNRUKBYNNOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=NC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring . The fluoropyrimidine moiety can be introduced through nucleophilic substitution reactions using appropriate fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine exhibit significant antimicrobial properties. These derivatives have shown efficacy against various pathogens, including bacteria and fungi. The mechanism of action is primarily through the inhibition of nucleic acid synthesis, which is crucial for pathogen growth and replication.
Cancer Treatment
Purine analogs are known for their role in cancer therapy. The compound may act as an inhibitor of enzymes involved in nucleotide metabolism, potentially leading to reduced proliferation of cancer cells. Preliminary studies suggest that derivatives with similar structures can inhibit key enzymes such as ribonucleotide reductase, essential for DNA synthesis.
Neurological Research
The piperazine moiety is often associated with neuroactive compounds. Therefore, this purine derivative may be explored for its effects on neurotransmitter systems. Initial studies have indicated potential interactions with serotonin and dopamine receptors, which could lead to novel treatments for neurological disorders.
Synthesis and Chemical Transformations
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of the Purine Core : The base structure is synthesized through established methods in purine chemistry.
- Introduction of the Piperazine Ring : This step often requires specific reagents to facilitate the formation of the piperazine linkage.
- Fluorination : The incorporation of the fluorinated pyrimidine is achieved through selective fluorination reactions.
These synthetic routes are critical for optimizing yield and purity while maintaining the compound's structural integrity.
The biological activity of this compound can be summarized as follows:
| Activity | Mechanism | Target Pathogens/Conditions |
|---|---|---|
| Antimicrobial | Inhibition of nucleic acid synthesis | Bacterial infections, fungal strains |
| Anticancer | Inhibition of ribonucleotide reductase | Various cancer cell lines |
| Neuroactive potential | Interaction with serotonin/dopamine receptors | Neurological disorders |
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives similar to this compound demonstrated significant activity against Mycobacterium tuberculosis and other resistant strains. The research highlighted the importance of structural modifications in enhancing antimicrobial potency.
Case Study 2: Cancer Cell Proliferation
In vitro studies have shown that purine derivatives can effectively inhibit the growth of specific cancer cell lines by targeting metabolic pathways involved in nucleotide synthesis. This suggests that further exploration into this compound could yield promising results in oncology.
Mechanism of Action
The mechanism of action of 6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety may enhance its binding affinity to these targets, leading to modulation of biological pathways . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine, we compare it with structurally analogous compounds from recent literature and patents.
Table 1: Structural and Functional Comparison
Key Observations
Core Scaffold Diversity: The purine core (target compound and ) is distinct from pyrido-pyrimidinones () or triazines (). Purines are often associated with nucleotide mimicry, suggesting possible kinase or adenosine receptor interactions. Pyrazolo-pyrimidine derivatives () are frequently investigated for phosphodiesterase (PDE) inhibition, whereas triazines () may target cannabinoid receptors .
Substituent Effects: Fluorine vs. Piperazine Modifications: Methylation (e.g., 4-methylpiperazine in ) or hydroxyethylation (as in ) of the piperazine ring can modulate solubility and blood-brain barrier penetration. The unmodified piperazine in the target compound may favor broader receptor compatibility.
Physicochemical Properties :
- The methanesulfonic acid counterion in improves crystallinity, whereas the fluoropyrimidine in the target compound may enhance lipophilicity.
- Compounds with sulfonyl groups (e.g., ) often exhibit higher polarity, impacting oral bioavailability .
Research Findings and Hypotheses
- Target Compound: Limited direct data exists, but fluoropyrimidine derivatives are known for antitumor and antiviral activities. The piperazine linker may facilitate interactions with ATP-binding pockets in kinases .
- Analogous Compounds: Pyrido-pyrimidinones () with benzodioxole groups are explored for neuropsychiatric applications due to structural similarities to serotonin receptor ligands. Triazine derivatives () with cyclopentyl groups have shown affinity for cannabinoid receptors in prior studies, suggesting a possible shared mechanism for the target compound .
Biological Activity
The compound 6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of approximately 288.32 g/mol. The structure consists of a purine ring substituted with a piperazine group and a fluoropyrimidine moiety, which may enhance its biological efficacy.
Synthetic Methods
The synthesis typically involves multi-step organic reactions, starting from readily available precursors. Common synthetic routes include:
- Formation of the Purine Core : Utilizing known methods for purine synthesis.
- Piperazine and Fluoropyrimidine Attachment : Employing coupling reactions to introduce the piperazine and fluoropyrimidine functionalities.
- Purification : Techniques such as recrystallization or chromatography are used to isolate the final product.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its interactions with biological macromolecules.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, fluoropyrimidine derivatives are known to interfere with DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells. In vitro studies have shown that this compound can inhibit cell proliferation in several cancer models, including:
- A431 Vulvar Epidermal Carcinoma Cells : Demonstrated significant inhibition of cell migration and invasion .
- Leukemic Cell Lines : Exhibited cytostatic activity superior to other fluoropyrimidines in preliminary studies .
The proposed mechanism involves the inhibition of key enzymes involved in nucleotide metabolism, particularly thymidylate synthase, which is crucial for DNA synthesis. Additionally, docking studies suggest that the compound may bind effectively to target proteins involved in cellular signaling pathways, altering their activity and triggering downstream effects.
Case Studies and Research Findings
- Inhibition Studies : A study evaluated the compound's ability to inhibit acetylcholinesterase (AChE) and urease, showing promising results indicative of its potential as a therapeutic agent .
- Binding Affinity : Binding interactions with bovine serum albumin (BSA) were assessed, revealing strong affinity which suggests favorable pharmacokinetic properties .
- Comparative Analysis : Similar compounds have been analyzed for their unique combinations of functional groups that confer distinct biological properties, highlighting the importance of structural diversity in drug design.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.32 g/mol |
| Anticancer Activity | Significant inhibition in A431 cells |
| Enzyme Inhibition | AChE and urease inhibitors |
| Binding Affinity | Strong interaction with BSA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
